Lipophilicity Advantage Over Non-Fluorinated Analogs
The introduction of a trifluoromethyl group significantly increases the calculated lipophilicity (XLogP3) of 5-(4-(trifluoromethyl)phenyl)cyclohexane-1,3-dione compared to its non-fluorinated analog, 5-(4-methylphenyl)cyclohexane-1,3-dione [1]. This property is a key determinant of membrane permeability and metabolic stability, with SAR studies indicating the trifluoromethyl group enhances target binding affinity compared to non-fluorinated analogs .
| Evidence Dimension | Lipophilicity (Calculated LogP, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.300 |
| Comparator Or Baseline | 5-(4-methylphenyl)cyclohexane-1,3-dione (CAS 61888-37-7) |
| Quantified Difference | XLogP3 = 1.7 |
| Conditions | Calculated property from PubChem |
Why This Matters
A higher LogP value of 2.300 predicts improved membrane permeability, which can be crucial for cellular and in vivo assays, making this compound a more suitable starting point for lead optimization in drug discovery than its more hydrophilic, non-fluorinated analog.
- [1] 5-[4-(Trifluoromethyl)phenyl]cyclohexane-1,3-dione. PubChem CID 599127. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/599127 View Source
